molecular formula C11H9NO4S B7588010 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid

5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B7588010
M. Wt: 251.26 g/mol
InChI Key: XKEQUQZWOLHRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid, also known as HOCPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HOCPCA is a potent and selective agonist of the G protein-coupled receptor GPR35, which is involved in various physiological processes such as inflammation, pain, and immune response. In

Mechanism of Action

5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid acts as a selective agonist of GPR35, a G protein-coupled receptor that is widely expressed in various tissues and cells. Upon activation, GPR35 can activate different signal transduction pathways, including the cyclic AMP pathway and the G protein-coupled receptor kinase pathway. This results in the modulation of various cellular functions, such as cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects
Studies have shown that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid can modulate various physiological and biochemical processes, such as inflammation, pain, and immune response. 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while promoting the production of anti-inflammatory cytokines such as IL-10. Additionally, 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been reported to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its high selectivity for GPR35, which allows for specific modulation of GPR35 signaling pathways without affecting other G protein-coupled receptors. However, one limitation of using 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid is its low solubility in water, which may limit its application in certain experimental settings.

Future Directions

The potential therapeutic applications of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in various diseases have sparked interest in further exploring its mechanism of action and potential clinical applications. Future research directions may include investigating the role of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in modulating other cellular functions, such as cell proliferation and differentiation, as well as exploring its potential applications in other diseases such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid analogs may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid involves the reaction of 4-hydroxybenzenethiol with 3-bromoacrylic acid, followed by cyclization with ammonium carbonate. The resulting compound is then oxidized with potassium permanganate to yield 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid. This method has been reported to yield 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid with high purity and yield.

Scientific Research Applications

5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid can activate GPR35, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This suggests that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

5-[(4-hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-7-1-3-9(4-2-7)17-6-8-5-10(11(14)15)12-16-8/h1-5,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEQUQZWOLHRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid

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